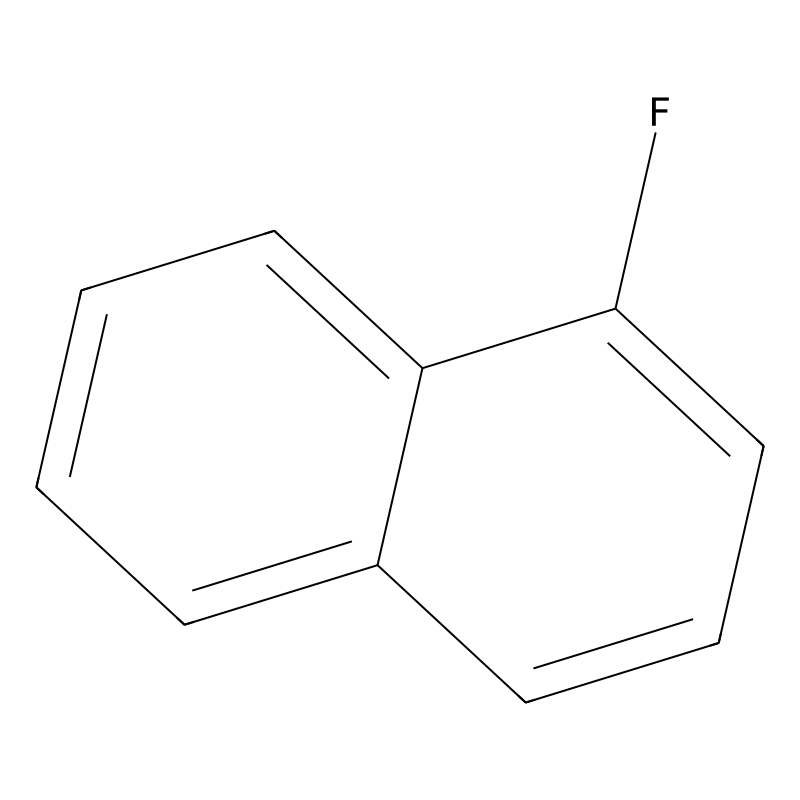1-Fluoronaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Synthesis of 6-substituted phenanthridines
Scientific Field: Organic Chemistry
Application Summary: 1-Fluoronaphthalene is used in the tert-butyllithium-mediated synthesis of 6-substituted phenanthridines.
Results and Outcomes: The outcome of this process is the formation of 6-substituted phenanthridines.
Synthesis of LY248686
Scientific Field: Pharmaceutical Chemistry
Application Summary: 1-Fluoronaphthalene has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake.
Results and Outcomes: The outcome of this process is the formation of LY248686, a potent inhibitor of serotonin and norepinephrine uptake.
Calibration of the Sample Analysis at Mars (SAM) instrument suite
Scientific Field: Space Science
Application Summary: 1-Fluoronaphthalene is used as a component of the Organic Check Material mounted in canisters on Mars Science Laboratory Curiosity rover.
Results and Outcomes: The use of 1-Fluoronaphthalene helps ensure the accuracy and reliability of the measurements taken by the SAM instrument suite on Mars.
1-Fluoronaphthalene is an organofluorine compound classified within the naphthalene derivatives and fluoroaromatics categories. It has the chemical formula and is characterized as a colorless to pale yellow liquid. This compound is primarily known for its stability and insolubility in water, making it useful in various chemical applications .
Physical Properties- Molecular Weight: 146.16 g/mol
- Melting Point: -13 °C
- Boiling Point: 215 °C
- Density: 1.1322 g/mL at 20 °C
- Solubility: Slightly soluble in water; well soluble in organic solvents like chloroform and methanol .
- Specific information on the toxicity of 1-Fluoronaphthalene is limited. As with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment in a well-ventilated area [].
- It is likely flammable, similar to naphthalene []. Always follow safety protocols when working with flammable materials.
1-Fluoronaphthalene exhibits low reactivity typical of simple aromatic halogenated compounds. Its reactivity diminishes with increased halogen substitution. It is generally stable but can react with strong oxidizing agents, leading to potential hazardous reactions .
Common Reactions- Substitution Reactions: 1-Fluoronaphthalene can undergo nucleophilic substitution reactions, which are often employed in organic synthesis.
- Thermal Decomposition: Under specific conditions, it can decompose, releasing toxic byproducts such as hydrogen fluoride and carbon monoxide .
1-Fluoronaphthalene can be synthesized through several methods:
- Diazotization Reaction: Naphthylamine is treated with hydrochloric acid and sodium nitrite to form a diazonium salt.
- Substitution Reaction: The diazonium salt is then reacted with fluoroboric acid to yield 1-fluoronaphthalene.
- Purification: The product is purified through washing and distillation processes to achieve high purity levels (up to 99.8%) .
1-Fluoronaphthalene finds utility in various fields:
- Organic Synthesis: It serves as a starting material for synthesizing pharmaceuticals, agrochemicals, and polymers.
- Chemical Research: Frequently used as a reagent or reference standard in analytical techniques such as gas chromatography and mass spectrometry.
- Fluorescent Dyes: Employed in the preparation of fluorescent dyes and imaging agents.
- OLEDs: Utilized as a luminescent agent in organic light-emitting diodes .
Studies have shown that 1-fluoronaphthalene interacts with various biological systems, particularly through metabolic pathways involving enzymes like monooxygenases. Its potential as a pharmaceutical intermediate has been explored, particularly in relation to compounds affecting serotonin and norepinephrine uptake .
1-Fluoronaphthalene shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Naphthalene | Base structure without fluorine; more reactive | |
| 2-Fluoronaphthalene | Different position of fluorine; distinct reactivity | |
| Fluorobenzene | Smaller structure; higher volatility | |
| Perfluoronaphthalene | Fully fluorinated; non-reactive |
1-Fluoronaphthalene's unique position in this group lies in its balance between reactivity and stability, making it a versatile compound for both synthetic applications and research purposes .
Physical Description
Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
Appearance
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 52 of 55 companies with hazard statement code(s):;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant








